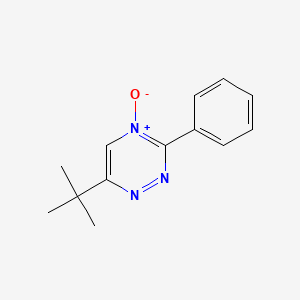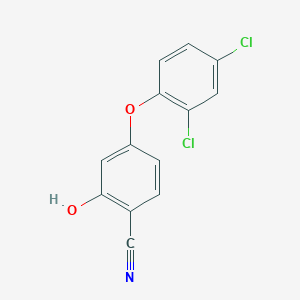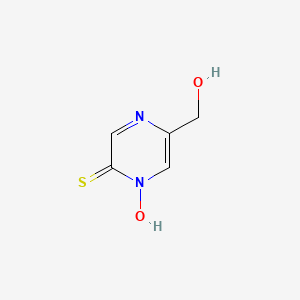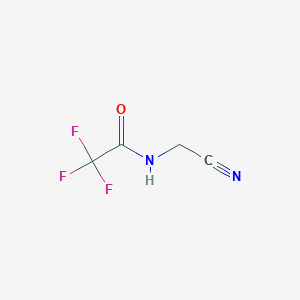
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of veratraldehyde, which is widely used as a flavorant and odorant due to its pleasant woody fragrance . The addition of the p-(tricyanovinyl)phenyl)hydrazone group enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone typically involves the reaction of veratraldehyde with p-(tricyanovinyl)phenyl)hydrazine. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of new organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium dichromate for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives. These products have significant applications in the pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrazone bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of specific enzymes or the activation of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Veratraldehyde (p-(tricyanovinyl)phenyl)hydrazone include other hydrazone derivatives such as:
- Benzaldehyde hydrazone
- Acetophenone hydrazone
- Salicylaldehyde hydrazone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the veratraldehyde and p-(tricyanovinyl)phenyl)hydrazone groups.
Eigenschaften
CAS-Nummer |
73664-54-7 |
|---|---|
Molekularformel |
C20H15N5O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[4-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C20H15N5O2/c1-26-19-8-3-14(9-20(19)27-2)13-24-25-17-6-4-15(5-7-17)18(12-23)16(10-21)11-22/h3-9,13,25H,1-2H3/b24-13+ |
InChI-Schlüssel |
JCCHPSKPXIVTJY-ZMOGYAJESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=C(C#N)C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)

![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)


![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)


![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
